molecular formula C16H13ClN4O2 B7774846 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide

Cat. No.: B7774846
M. Wt: 328.75 g/mol
InChI Key: FBJMUPHMMHBOAB-UHFFFAOYSA-N
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Description

The compound with the identifier “N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Cyclodextrin Inclusion Complex Formation: This method involves the use of cyclodextrins to form inclusion complexes with the target compound.

    Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its versatility in various applications and its ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-chlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-10-4-3-5-11(8-10)23-9-14(22)20-21-16-13-7-2-1-6-12(13)15(18)19-16/h1-8H,9H2,(H,20,22)(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJMUPHMMHBOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C(=N/C2=N\NC(=O)COC3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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